molecular formula C16H16BrN3O3 B11340824 5-(3-bromophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(3-bromophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11340824
M. Wt: 378.22 g/mol
InChI Key: WVBFOUBTNZHRFK-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxyethyl group, and a pyrrolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.

    Addition of the Hydroxyethyl Group: This can be done through a nucleophilic substitution reaction, where an appropriate hydroxyethyl precursor is introduced.

    Methylation: The final step involves the methylation of the compound to achieve the desired dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for efficient production. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-BROMOPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-4-HYDRAZINOTHIENO(2,3-D)PYRIMIDINE
  • Pyrano[2,3-d]pyrimidine-2,4-dione derivatives

Uniqueness

Compared to similar compounds, 5-(3-BROMOPHENYL)-6-(2-HYDROXYETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both hydroxyethyl and bromophenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16BrN3O3

Molecular Weight

378.22 g/mol

IUPAC Name

5-(3-bromophenyl)-6-(2-hydroxyethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16BrN3O3/c1-18-12-9-20(6-7-21)14(10-4-3-5-11(17)8-10)13(12)15(22)19(2)16(18)23/h3-5,8-9,21H,6-7H2,1-2H3

InChI Key

WVBFOUBTNZHRFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)CCO

Origin of Product

United States

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